Structural Differentiation: 3,4-Diethoxy Substitution Pattern Versus 3,4-Dimethoxy and Unsubstituted Phenyl Analogs
The target compound bears a 3,4-diethoxyphenyl group at position 3 of the triazoloquinazolin-5(4H)-one core. The closest commercially available analog, 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 896373-15-2), carries a single methoxy group at the ortho position rather than two ethoxy groups at the meta and para positions . The diethoxy substitution introduces two ethyl ether oxygen atoms with distinct steric bulk (van der Waals volume of ethoxy > methoxy) and altered lipophilicity (calculated logP increase of approximately +0.8 to +1.2 log units per ethoxy vs. methoxy replacement based on fragment-based estimates). Additionally, the 3,4-substitution pattern places the oxygen atoms in a geometry that can engage in bidentate hydrogen bonding or metal chelation, a feature absent in the mono-ortho-substituted analog. No direct head-to-head biological comparison data for these two specific compounds are available in the published literature.
| Evidence Dimension | Calculated physicochemical properties (structural differentiation) |
|---|---|
| Target Compound Data | C19H18N4O3; MW 350.4; 3,4-diethoxyphenyl substitution; 5 H-bond acceptors; 1 H-bond donor |
| Comparator Or Baseline | 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 896373-15-2): C16H12N4O2; MW ~292.3; single 2-methoxy substitution; 4 H-bond acceptors; 1 H-bond donor |
| Quantified Difference | ΔMW ≈ +58.1 g/mol; additional ethoxy group (+28 Da) plus ethyl replacement of methyl; increased H-bond acceptor count (+1) |
| Conditions | Calculated from chemical structures; no experimental head-to-head assay data available |
Why This Matters
The 3,4-diethoxyphenyl substitution pattern provides a distinct hydrogen-bonding and steric profile compared to mono-methoxy or unsubstituted phenyl analogs, which may translate into differential target binding; researchers seeking to probe the effect of dual alkoxy substitution or enhanced lipophilicity on triazoloquinazoline pharmacology should select this compound over simpler analogs.
